4-Bromo-2-(2-(4-propoxybenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
Description
4-Bromo-2-(2-(4-propoxybenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is a synthetic organic compound characterized by a central phenyl ring substituted with a bromine atom and a carbohydrazonoyl group. The carbohydrazonoyl moiety is linked to a 4-propoxybenzoyl unit, while the ester component is derived from 4-methoxybenzoic acid. The compound’s synthesis likely involves condensation of a carbohydrazide intermediate with 4-propoxybenzoyl chloride, followed by esterification with 4-methoxybenzoyl chloride under basic conditions .
Properties
CAS No. |
765910-92-7 |
|---|---|
Molecular Formula |
C25H23BrN2O5 |
Molecular Weight |
511.4 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[(4-propoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C25H23BrN2O5/c1-3-14-32-22-11-4-17(5-12-22)24(29)28-27-16-19-15-20(26)8-13-23(19)33-25(30)18-6-9-21(31-2)10-7-18/h4-13,15-16H,3,14H2,1-2H3,(H,28,29)/b27-16+ |
InChI Key |
CEMGDGACBLYTEQ-JVWAILMASA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Bromo-2-(2-(4-propoxybenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves multiple steps. The general synthetic route includes the following steps:
Formation of the hydrazone: This step involves the reaction of 4-propoxybenzoyl chloride with hydrazine hydrate to form the corresponding hydrazone.
Bromination: The hydrazone is then brominated using bromine or a brominating agent to introduce the bromo group at the desired position.
Esterification: The final step involves the esterification of the brominated hydrazone with 4-methoxybenzoic acid under acidic conditions to yield the target compound.
Chemical Reactions Analysis
4-Bromo-2-(2-(4-propoxybenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazone derivatives.
Scientific Research Applications
4-Bromo-2-(2-(4-propoxybenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its structural complexity.
Mechanism of Action
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below summarizes key structural variations among analogues, focusing on substituents and molecular parameters:
Crystallographic and Hydrogen Bonding Behavior
- Target Compound : The crystal structure lacks significant intermolecular interactions, as evidenced by the absence of hydrogen bonds or π-stacking in its lattice . This contrasts with analogues like 2-(4-bromophenyl)-2-oxoethyl 4-methoxybenzoate, which form hydrogen-bonded dimers via carbonyl and methoxy groups .
- Hydrogen Bonding Trends : Compounds with electron-donating groups (e.g., methoxy, ethoxy) on the benzoyl/benzoate moieties tend to exhibit weaker intermolecular interactions compared to those with halogen or nitro substituents. For example, the 4-nitrobenzoyl analogue () shows enhanced dipole interactions due to the nitro group’s electronegativity.
Research Findings and Data Tables
Table 1: Thermal and Solubility Properties
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